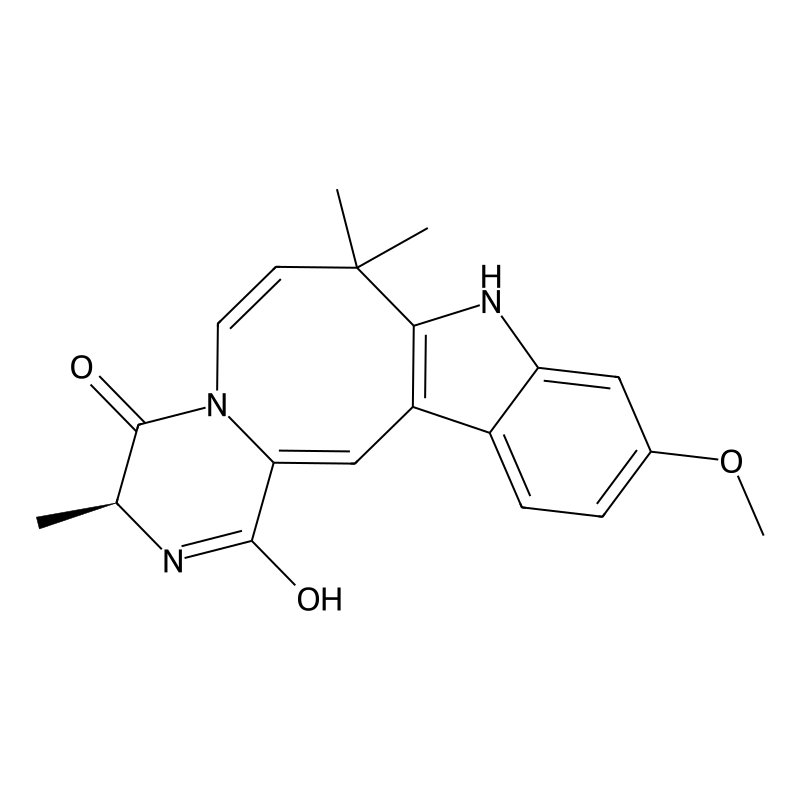Cycloechinulin
Catalog No.
S524714
CAS No.
143086-29-7
M.F
C20H21N3O3
M. Wt
351.406
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
143086-29-7
Product Name
Cycloechinulin
IUPAC Name
(2Z,6S)-16-methoxy-6,11,11-trimethyl-5,8,13-triazatetracyclo[10.7.0.03,8.014,19]nonadeca-1(12),2,9,14(19),15,17-hexaene-4,7-dione
Molecular Formula
C20H21N3O3
Molecular Weight
351.406
InChI
InChI=1S/C20H21N3O3/c1-11-19(25)23-8-7-20(2,3)17-14(10-16(23)18(24)21-11)13-6-5-12(26-4)9-15(13)22-17/h5-11,22H,1-4H3,(H,21,24)/b8-7?,16-10-/t11-/m0/s1
InChI Key
RCTQPWJZZZLMBI-RPHUSYQJSA-N
SMILES
CC1C(=O)N2C=CC(C3=C(C=C2C(=O)N1)C4=C(N3)C=C(C=C4)OC)(C)C
Solubility
Soluble in DMSO
Synonyms
Cycloechinulin
Description
The exact mass of the compound Cycloechinulin is 351.1583 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
Drug Delivery
One of the most prominent research applications of Cyclodextrin lies in drug delivery. Due to its unique structure, Cyclodextrin can form inclusion complexes with various drug molecules []. This encapsulation process offers several advantages:
- Increased Solubility: Many drugs have poor water solubility, limiting their bioavailability. Cyclodextrin can enhance a drug's solubility by forming a complex, making it more readily absorbed by the body [].
- Improved Stability: Cyclodextrin can protect encapsulated drugs from degradation caused by light, heat, or other environmental factors [].
- Reduced Toxicity: Certain drugs can cause side effects due to irritation of tissues. Cyclodextrin can mask these effects by encapsulating the drug and delivering it to its target site more effectively [].
Environmental Remediation
Cyclodextrin's ability to form inclusion complexes makes it a potential tool for environmental remediation. Research suggests its use in:
- Pollutant Removal: Cyclodextrin can be used to remove various pollutants from water, including pesticides, herbicides, and industrial waste products [].
- Soil Decontamination: Studies show promise for using Cyclodextrin to remove contaminants from soil, facilitating its remediation [].
Food Science Applications
The properties of Cyclodextrin offer interesting possibilities in the food science field:
- Flavor Encapsulation: Cyclodextrin can encapsulate flavor molecules, allowing for controlled release and improved taste profiles in food products [].
- Food Additive Delivery: Essential vitamins, minerals, or other additives can be encapsulated with Cyclodextrin for targeted delivery within food items [].
Other Research Applications
Beyond the areas mentioned above, Cyclodextrin finds applications in various other scientific research fields:
Purity
>98% (or refer to the Certificate of Analysis)
XLogP3
2.9
Exact Mass
351.1583
Appearance
Solid powder
Storage
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Dates
Modify: 2023-08-15
1. de Guzman, F.S., and Gloer, J.B. New diketopiperazine metabolites from the sclerotia of Aspergillus ochraceus. J. Nat. Prod. 55(7), 931-939 (1992).
Explore Compound Types
Get ideal chemicals from 750K+ compounds








